
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is recognized for its alkylating properties, making it useful in cancer treatment.
准备方法
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
化学反应分析
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the nitrosourea group, leading to simpler amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, resulting in a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrosourea groups into molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death. The molecular targets include DNA bases, particularly guanine, and the pathways involved are those related to DNA repair and apoptosis.
相似化合物的比较
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea can be compared with other nitrosourea compounds such as:
Carmustine (BCNU): Another nitrosourea compound used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, it is used in chemotherapy for brain tumors.
Streptozocin: A nitrosourea compound with selective toxicity towards pancreatic beta cells, used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its specific structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other nitrosoureas.
属性
CAS 编号 |
13909-08-5 |
|---|---|
分子式 |
C10H18ClN3O2 |
分子量 |
247.72 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c1-10(5-3-2-4-6-10)12-9(15)14(13-16)8-7-11/h2-8H2,1H3,(H,12,15) |
InChI 键 |
KPNNMTHBYCXAHY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
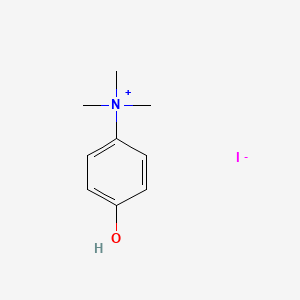
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)

![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
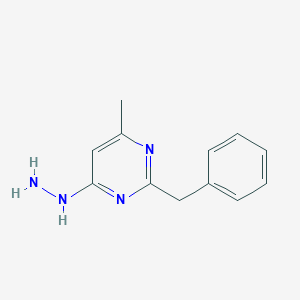
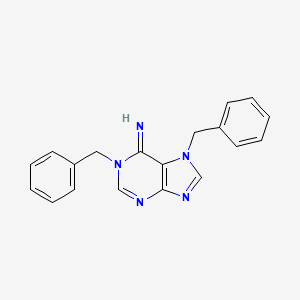
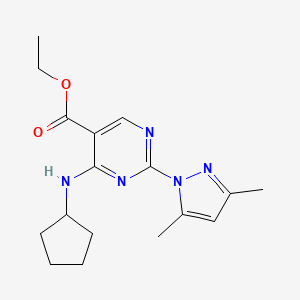
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
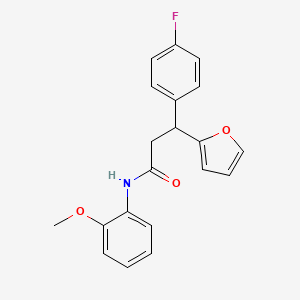

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
